N-[(1E)-4-(4-methoxyphenyl)phthalazin-1(2H)-ylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine
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Overview
Description
4-(4-METHOXYPHENYL)-N-[1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a benzodiazole and phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-N-[1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of Methoxyphenyl and Methylphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, often using reagents such as methoxybenzene and methylbenzene.
Formation of the Phthalazine Core: The final step involves the cyclization of the intermediate compounds to form the phthalazine ring, often under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-N-[1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the benzodiazole ring can yield benzodiazoline derivatives.
Scientific Research Applications
4-(4-METHOXYPHENYL)-N-[1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-N-[1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1-(4-methylphenyl)-1-propanone
- 1-[4-(4-Methoxyphenoxy)phenyl]ethanone
- 2-Methoxyphenyl isocyanate
Uniqueness
4-(4-METHOXYPHENYL)-N-[1-(4-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H23N5O |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[1-(4-methylphenyl)benzimidazol-5-yl]phthalazin-1-amine |
InChI |
InChI=1S/C29H23N5O/c1-19-7-12-22(13-8-19)34-18-30-26-17-21(11-16-27(26)34)31-29-25-6-4-3-5-24(25)28(32-33-29)20-9-14-23(35-2)15-10-20/h3-18H,1-2H3,(H,31,33) |
InChI Key |
TYAZLHONVDTNKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC4=NN=C(C5=CC=CC=C54)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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